2-Ethoxy-1-methyl-4-vinylbenzene
Description
Properties
IUPAC Name |
4-ethenyl-2-ethoxy-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-7-6-9(3)11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPRLGJSCFRSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethylation of 1-methyl-4-vinylbenzene using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), Lewis acids (AlCl3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Ethoxy-1-methyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methyl-4-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the ethoxy group activates the benzene ring towards electrophilic attack, while the vinyl group can participate in addition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with ethoxy, methyl, or aromatic substituents but none directly analogous to 2-Ethoxy-1-methyl-4-vinylbenzene. Below is a comparison based on functional groups and applications:
Table 1: Key Features of Ethoxy-Substituted Compounds
Key Differences:
Functional Groups: this compound lacks the triazole or halogenated substituents seen in bromuconazole and flusilazole, which are critical for antifungal activity. Its vinyl group distinguishes it from etofenprox, which contains a phenoxybenzene backbone . Etofenprox’s ethoxy group is part of a larger ether chain, enhancing its insecticidal persistence, whereas the ethoxy group in this compound may contribute to solubility or intermolecular interactions .
Reactivity :
- The vinyl group in this compound could participate in addition or polymerization reactions, unlike the stable triazole rings in bromuconazole and flusilazole .
Applications: While etofenprox and triazole derivatives are established agrochemicals, this compound’s applications remain speculative without direct evidence.
Research Findings and Limitations
- Etofenprox: Studies emphasize its photostability and low toxicity to non-target organisms, attributed to its ethoxy and methylpropoxy groups . These features are absent in this compound, limiting direct comparisons.
- Triazole Fungicides : The triazole moiety in bromuconazole and flusilazole is essential for binding to fungal cytochrome P450 enzymes. The absence of this group in this compound precludes antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
